Cas no 338744-31-3 (2-(5,6-Dichloro-1H-indol-3-yl)propanoic acid)

2-(5,6-Dichloro-1H-indol-3-yl)propanoic acid is a halogenated indole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structural features, including the dichloro-substituted indole core and propanoic acid side chain, make it a valuable intermediate for the synthesis of biologically active compounds. The electron-withdrawing chlorine groups enhance reactivity, facilitating further functionalization, while the carboxylic acid moiety allows for derivatization into esters, amides, or other pharmacophores. This compound may serve as a precursor in the development of enzyme inhibitors or receptor modulators due to its rigid aromatic scaffold and tunable substituents. Its purity and stability under standard conditions ensure reliable performance in synthetic workflows.
2-(5,6-Dichloro-1H-indol-3-yl)propanoic acid structure
338744-31-3 structure
Product Name:2-(5,6-Dichloro-1H-indol-3-yl)propanoic acid
CAS No:338744-31-3
MF:C11H9Cl2NO2
MW:258.100661039352
CID:1094565
PubChem ID:73554545
Update Time:2025-10-29

2-(5,6-Dichloro-1H-indol-3-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(5,6-Dichloro-1H-indol-3-yl)propanoic acid
    • 2-(5,6-Dichloro-1H-indol-3-yl)propanoicacid
    • 338744-31-3
    • SCHEMBL15741304
    • Inchi: 1S/C11H9Cl2NO2/c1-5(11(15)16)7-4-14-10-3-9(13)8(12)2-6(7)10/h2-5,14H,1H3,(H,15,16)
    • InChI Key: ANMMJRBZBKGNSC-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC2=C(C=1)C(=CN2)C(C(=O)O)C)Cl

Computed Properties

  • Exact Mass: 257.0010339g/mol
  • Monoisotopic Mass: 257.0010339g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 53.1Ų

2-(5,6-Dichloro-1H-indol-3-yl)propanoic acid Pricemore >>

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Additional information on 2-(5,6-Dichloro-1H-indol-3-yl)propanoic acid

2-(5,6-Dichloro-1H-indol-3-yl)propanoic Acid (CAS 338744-31-3): A Comprehensive Overview

2-(5,6-Dichloro-1H-indol-3-yl)propanoic acid (CAS 338744-31-3) is a specialized indole derivative with growing interest in pharmaceutical and biochemical research. This compound, characterized by its unique chlorinated indole core and propanoic acid side chain, has shown potential in various applications, from drug development to biochemical studies. Researchers are increasingly exploring its properties due to its structural similarity to bioactive molecules like indole-3-propionic acid, a known antioxidant and neuroprotective agent.

The molecular structure of 2-(5,6-Dichloro-1H-indol-3-yl)propanoic acid features two chlorine atoms at positions 5 and 6 of the indole ring, which significantly influence its electronic properties and biological activity. This chlorination pattern enhances the compound's stability and may contribute to its potential interactions with biological targets. The propanoic acid moiety adds polarity to the molecule, making it more soluble in aqueous environments compared to simpler indole derivatives.

Recent studies have investigated 2-(5,6-Dichloro-1H-indol-3-yl)propanoic acid as a potential scaffold for developing novel therapeutic agents. Its structural features make it particularly interesting for researchers working on anti-inflammatory compounds and metabolic regulators. The compound's ability to modulate specific enzyme activities has been a focus of current research, especially in the context of neurodegenerative disease research, a hot topic in medical chemistry.

In synthetic chemistry, 2-(5,6-Dichloro-1H-indol-3-yl)propanoic acid serves as a valuable intermediate for constructing more complex molecules. Its reactive carboxyl group allows for various derivatization strategies, while the chlorinated indole system provides opportunities for further functionalization. This versatility makes the compound particularly useful in medicinal chemistry applications where structure-activity relationship studies are crucial.

The analytical characterization of 2-(5,6-Dichloro-1H-indol-3-yl)propanoic acid typically involves techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These methods are essential for verifying the compound's purity and structure, especially given the growing demand for high-quality research chemicals in academic and industrial settings. Proper characterization is particularly important when the compound is used in biological screening assays or as a reference standard.

From a commercial perspective, 2-(5,6-Dichloro-1H-indol-3-yl)propanoic acid (CAS 338744-31-3) is available through specialty chemical suppliers catering to the research community. The compound's market availability reflects the increasing interest in functionalized indole derivatives for drug discovery programs. Pricing and availability can vary depending on purity requirements and quantity, with many suppliers offering custom synthesis options for researchers needing specific quantities or formulations.

Safety considerations for handling 2-(5,6-Dichloro-1H-indol-3-yl)propanoic acid follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment including gloves and eye protection is recommended when working with this material. Researchers should consult the compound's safety data sheet (SDS) for specific handling and storage recommendations, particularly regarding stability under various conditions.

Future research directions for 2-(5,6-Dichloro-1H-indol-3-yl)propanoic acid may explore its potential in emerging areas such as metabolomics and chemical biology. The compound's unique structure positions it as a potential tool for studying biological systems or as a lead compound for therapeutic development. As interest in small molecule modulators of biological processes continues to grow, compounds like this may gain additional attention from the scientific community.

For researchers considering working with 2-(5,6-Dichloro-1H-indol-3-yl)propanoic acid, it's important to note that the compound's solubility profile varies with pH due to its carboxylic acid functionality. This property can be advantageous for certain applications but may require optimization of experimental conditions. The compound's stability under various storage conditions should also be considered when planning long-term studies or storage.

The synthesis of 2-(5,6-Dichloro-1H-indol-3-yl)propanoic acid typically involves multi-step organic transformations starting from appropriately substituted indole precursors. Modern synthetic approaches may employ green chemistry principles to improve efficiency and reduce environmental impact, reflecting current trends in chemical synthesis. Researchers interested in scaling up production should evaluate various synthetic routes for optimal yield and purity.

In conclusion, 2-(5,6-Dichloro-1H-indol-3-yl)propanoic acid (CAS 338744-31-3) represents an interesting case study in the development of functionalized heterocyclic compounds with potential biological activity. Its combination of chlorinated aromatic system and acidic side chain offers unique opportunities for chemical modification and biological evaluation. As research into indole-based compounds continues to expand, this particular derivative may find new applications in various scientific disciplines.

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